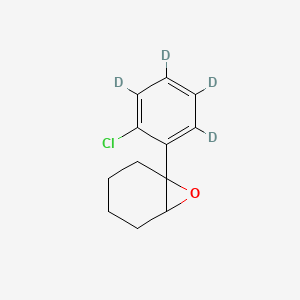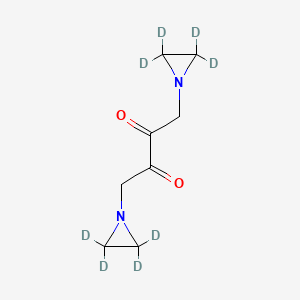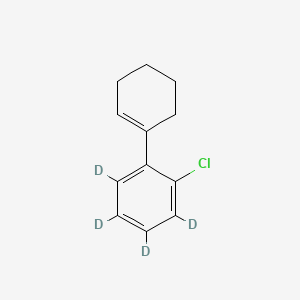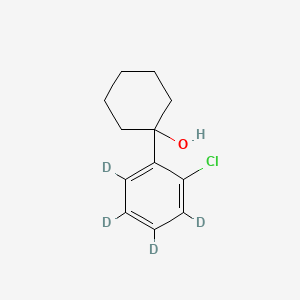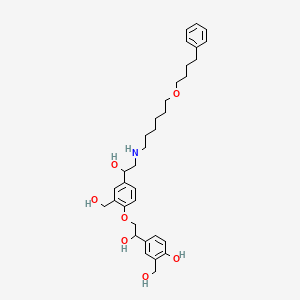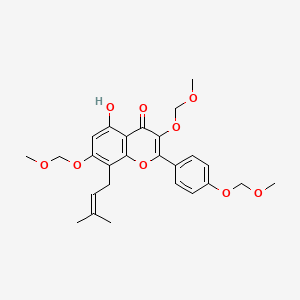
N-Formylglycine-13C2 Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formylglycine-13C2 Ethyl Ester is a stable isotope-labeled compound with the molecular formula C3^13C2H9NO3 and a molecular weight of 133.12 . It is used in various research applications, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formylglycine-13C2 Ethyl Ester typically involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The reaction mixture is heated under reflux for 20 hours, followed by filtration and distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced techniques and equipment.
Análisis De Reacciones Químicas
Types of Reactions
N-Formylglycine-13C2 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
N-Formylglycine-13C2 Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a stable isotope-labeled standard for analytical studies.
Biology: Employed in metabolic studies and tracer experiments to investigate biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and as a reference material in quality control processes
Mecanismo De Acción
The mechanism of action of N-Formylglycine-13C2 Ethyl Ester involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study metabolic processes. The stable isotope labeling allows for precise tracking of the compound’s distribution and transformation within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Formylglycine-13C2 Ethyl Ester include:
N-Formylglycine Ethyl Ester: The non-labeled version with similar chemical properties.
Ethyl Isocyanoacetate: A related compound used in similar synthetic applications.
Glycine Ethyl Ester Hydrochloride: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The labeled carbon atoms allow for precise tracking and analysis in various studies, making it a valuable tool in scientific research.
Propiedades
Número CAS |
1391051-73-2 |
|---|---|
Fórmula molecular |
C5H9NO3 |
Peso molecular |
133.116 |
Nombre IUPAC |
ethyl 2-formamidoacetate |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1 |
Clave InChI |
GMBCCEOJUWMBPF-ZIEKVONGSA-N |
SMILES |
CCOC(=O)CNC=O |
Sinónimos |
Dephenethylleccinine A-13C2; Ethyl N-formylglycinate-13C2; Ethyl formamidoacetate-13C2; Ethyl formylaminoacetate-13C2; NSC 14440-13C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


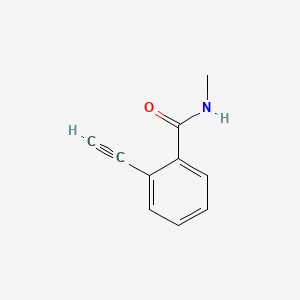
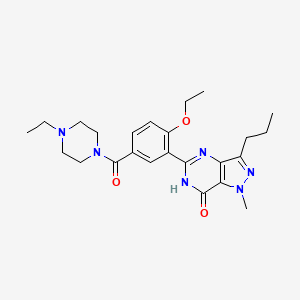
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)
